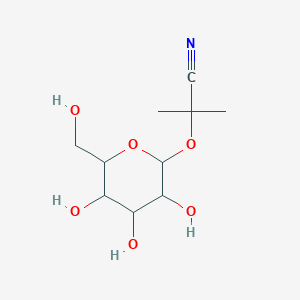![molecular formula C42H67NO10 B13405564 (1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Conserve” is a term that can refer to various compounds depending on the context. in the realm of chemistry, it often refers to a type of fruit preserve made by cooking fruit with sugar. This compound is known for its ability to retain the flavor and nutritional value of the fruit while extending its shelf life. The making of conserves can be more complex than standard jams, requiring precise cooking or steeping times to ensure the flavor is extracted and the sugar penetrates the fruit .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of conserves involves the following steps:
Selection of Fruit: Fresh, high-quality fruit is chosen to ensure the best flavor and nutritional content.
Preparation: The fruit is washed, peeled, and cut into appropriate sizes.
Cooking: The fruit is cooked with sugar and sometimes pectin. The cooking process must be carefully monitored to avoid overcooking, which can lead to a loss of flavor and nutrients.
Steeping: In some cases, the fruit is steeped in the hot sugar mixture to allow the flavors to meld.
Industrial Production Methods: In industrial settings, the production of conserves involves large-scale equipment and precise control of temperature and cooking times. The process includes:
Automated Fruit Preparation: Machines wash, peel, and cut the fruit.
Controlled Cooking: Large vats with temperature controls ensure consistent cooking.
Quality Control: Samples are taken at various stages to ensure the product meets quality standards.
Packaging: The conserves are packaged in sterilized containers to prevent contamination and extend shelf life.
Types of Reactions:
Oxidation: Exposure to air can cause oxidation, leading to changes in color and flavor.
Reduction: The addition of sugar can act as a reducing agent, preserving the fruit’s color and flavor.
Substitution: The use of different types of sugar (e.g., glucose, fructose) can alter the final product’s texture and taste.
Common Reagents and Conditions:
Sugar: Acts as a preservative and sweetener.
Pectin: Used to thicken the conserve.
Acid (e.g., lemon juice): Helps in setting the conserve and enhancing flavor.
Major Products Formed:
Fruit Conserve: A thick, sweet preserve with pieces of fruit suspended in a gel-like matrix.
By-products: Minimal, as most of the ingredients are incorporated into the final product.
科学的研究の応用
Conserves have various applications in scientific research, particularly in food science and nutrition:
Food Preservation: Studies on the effectiveness of different sugars and acids in preserving fruit.
Nutritional Analysis: Research on the retention of vitamins and minerals in conserves.
Microbial Studies: Examination of the microbial stability of conserves and the effectiveness of different preservation methods.
Sensory Analysis: Research on consumer preferences and the sensory qualities of different types of conserves .
作用機序
The preservation effect of conserves is primarily due to the high sugar content, which creates an environment that is inhospitable to microbial growth. The sugar draws water out of microbial cells through osmosis, effectively dehydrating and killing them. Additionally, the cooking process destroys most of the microorganisms present in the fruit. The acid (e.g., lemon juice) lowers the pH, further inhibiting microbial growth .
類似化合物との比較
Jam: Made from crushed fruit and sugar, usually with added pectin.
Jelly: Made from fruit juice and sugar, with a clear, firm texture.
Marmalade: A type of preserve made from citrus fruit, including the peel.
Comparison:
Texture: Conserves have a chunkier texture with whole pieces of fruit, while jams are more spreadable, and jellies are firm and clear.
Flavor: Conserves retain more of the fruit’s natural flavor due to the larger pieces of fruit.
Nutritional Content: Conserves may retain more vitamins and minerals compared to jams and jellies due to the minimal processing of the fruit.
特性
分子式 |
C42H67NO10 |
|---|---|
分子量 |
746.0 g/mol |
IUPAC名 |
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+/m1/s1 |
InChIキー |
RDECBWLKMPEKPM-LEUBSNHMSA-N |
異性体SMILES |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
正規SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


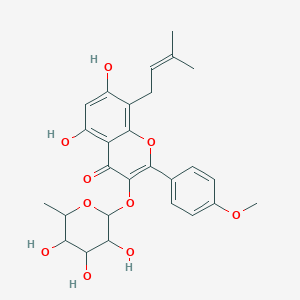
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
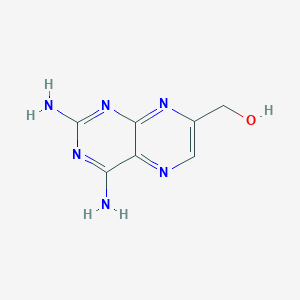
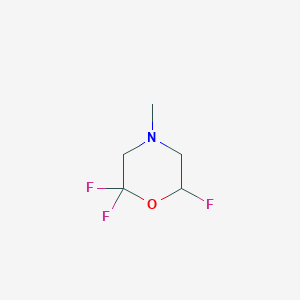
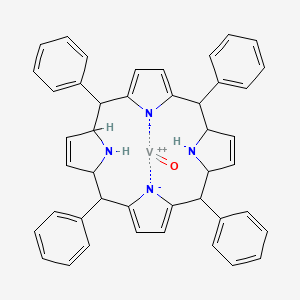
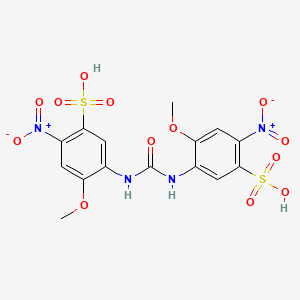
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

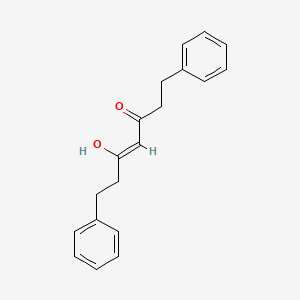

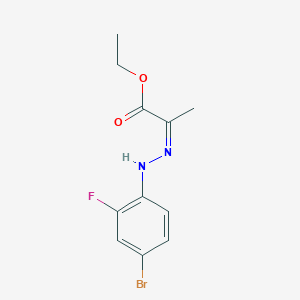
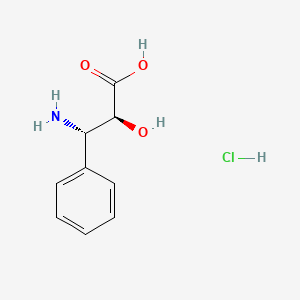
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
